molecular formula C12H16ClNO3S B3386569 Ethyl 2-(2-chloroacetamido)-5-ethyl-4-methylthiophene-3-carboxylate CAS No. 736960-62-6

Ethyl 2-(2-chloroacetamido)-5-ethyl-4-methylthiophene-3-carboxylate

Cat. No.: B3386569
CAS No.: 736960-62-6
M. Wt: 289.78 g/mol
InChI Key: HBIMWUDFMNKFKL-UHFFFAOYSA-N
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Description

Ethyl 2-(2-chloroacetamido)-5-ethyl-4-methylthiophene-3-carboxylate is a synthetic organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-chloroacetamido)-5-ethyl-4-methylthiophene-3-carboxylate typically involves multiple steps. One common method starts with the preparation of the thiophene ring, followed by the introduction of the chloroacetamido group and the esterification of the carboxylate group. The reaction conditions often involve the use of reagents such as chloroacetyl chloride, ethyl alcohol, and catalysts like sulfuric acid or hydrochloric acid. The reactions are usually carried out under controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations are crucial for achieving consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-chloroacetamido)-5-ethyl-4-methylthiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The chloroacetamido group can be reduced to an amine.

    Substitution: The chlorine atom in the chloroacetamido group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(2-chloroacetamido)-5-ethyl-4-methylthiophene-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex thiophene derivatives.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-chloroacetamido)-5-ethyl-4-methylthiophene-3-carboxylate involves its interaction with specific molecular targets. The chloroacetamido group can act as an alkylating agent, forming covalent bonds with nucleophilic sites in biological molecules. This interaction can disrupt normal cellular processes, leading to various biological effects. The thiophene ring’s aromaticity and electron-donating properties also play a role in its reactivity and interaction with molecular targets.

Comparison with Similar Compounds

Ethyl 2-(2-chloroacetamido)-5-ethyl-4-methylthiophene-3-carboxylate can be compared with other thiophene derivatives, such as:

    Ethyl 2-(2-chloroacetamido)-5-methylthiophene-3-carboxylate: Similar structure but lacks the ethyl group at the 5-position.

    Ethyl 2-(2-chloroacetamido)-4-methylthiophene-3-carboxylate: Similar structure but lacks the ethyl group at the 4-position.

    Ethyl 2-(2-chloroacetamido)-5-ethylthiophene-3-carboxylate: Similar structure but lacks the methyl group at the 4-position.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

ethyl 2-[(2-chloroacetyl)amino]-5-ethyl-4-methylthiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO3S/c1-4-8-7(3)10(12(16)17-5-2)11(18-8)14-9(15)6-13/h4-6H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBIMWUDFMNKFKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=C(S1)NC(=O)CCl)C(=O)OCC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 2-(2-chloroacetamido)-5-ethyl-4-methylthiophene-3-carboxylate
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Ethyl 2-(2-chloroacetamido)-5-ethyl-4-methylthiophene-3-carboxylate
Reactant of Route 3
Ethyl 2-(2-chloroacetamido)-5-ethyl-4-methylthiophene-3-carboxylate
Reactant of Route 4
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Ethyl 2-(2-chloroacetamido)-5-ethyl-4-methylthiophene-3-carboxylate

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